N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(2,4-DICHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a combination of indole, phenoxy, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(2,4-DICHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the synthesis of the indole derivative, followed by the introduction of the phenoxyacetyl and pyrimidinyl groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(2,4-DICHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole derivatives.
Medicine: It has potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(2,4-DICHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety may play a key role in binding to these targets, while the phenoxyacetyl and pyrimidinyl groups may modulate the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(2,4-DICHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
- N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(2,4-DICHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(2,4-DICHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23Cl3N6O2 |
---|---|
Molecular Weight |
545.8 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C25H23Cl3N6O2/c1-14-9-15(2)32-25(31-14)34-24(33-23(35)13-36-22-6-4-18(27)11-20(22)28)29-8-7-16-12-30-21-5-3-17(26)10-19(16)21/h3-6,9-12,30H,7-8,13H2,1-2H3,(H2,29,31,32,33,34,35) |
InChI Key |
NUUYPOHCACKONE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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